

# Technical Application Note: Spectroscopic Characterization of m-Chloro Salbutamon HCl

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## Compound of Interest

Compound Name: *m-Chloro Salbutamon Hydrochloride*  
Cat. No.: *B1162491*

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## Executive Summary

In the synthesis of Salbutamol (Albuterol), the ketone intermediate Salbutamon (2-(tert-butylamino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanone) is a key precursor. The introduction of chlorine species (often from chlorination reagents or contaminated starting materials) can yield chlorinated analogs.

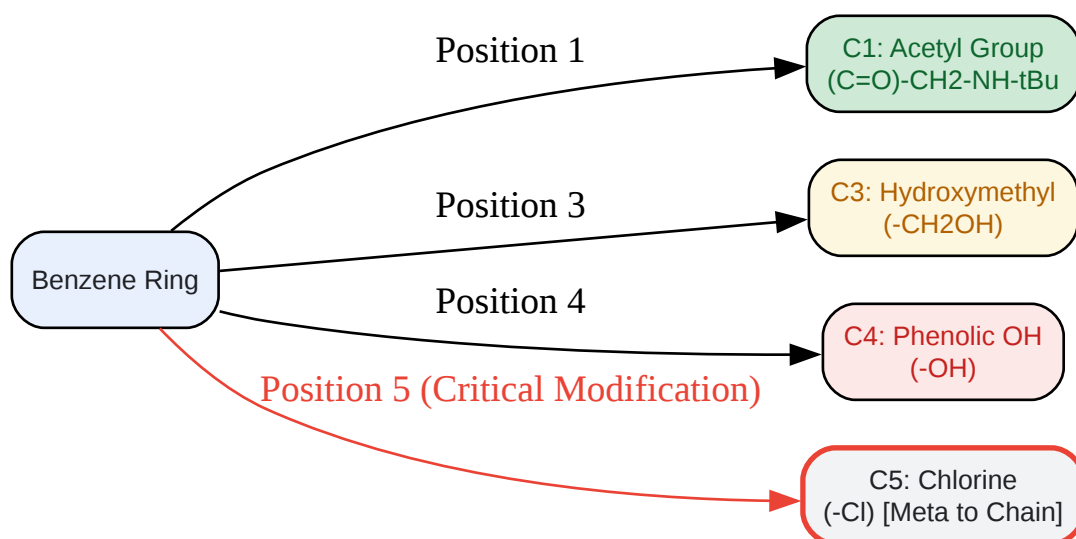
m-Chloro Salbutamon HCl refers to the ring-chlorinated derivative, specifically 2-(tert-butylamino)-1-[5-chloro-4-hydroxy-3-(hydroxymethyl)phenyl]ethanone hydrochloride. The "m-chloro" designation indicates the chlorine atom is located at the meta position relative to the principal acetyl chain (position 5 on the ring).

This guide provides a definitive protocol for distinguishing this molecule from its non-chlorinated parent (Salbutamon) and the final drug substance (Salbutamol) using NMR and IR spectroscopy.

## Chemical Profile & Structural Logic[1][2][3]

Property	Detail
Common Name	m-Chloro Salbutamon HCl
IUPAC Name	2-(tert-butylamino)-1-[5-chloro-4-hydroxy-3-(hydroxymethyl)phenyl]ethanone HCl
Molecular Formula	C <sub>13</sub> H <sub>19</sub> Cl <sub>2</sub> NO <sub>3</sub> (Salt form)
Molecular Weight	308.20 g/mol (HCl salt)
Key Functional Groups	Aryl Ketone, Phenol, Primary Alcohol, Secondary Amine (Salt), Aryl Chloride

## Structural Diagram (Graphviz)



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Figure 1: Structural connectivity of m-Chloro Salbutamon. The C5-Chlorine substituent is the diagnostic feature distinguishing it from Salbutamon.

## Experimental Protocols

### Sample Preparation

Objective: Ensure complete solubility and prevent H/D exchange of critical labile protons during initial characterization.

- Solvent Selection: DMSO-d<sub>6</sub> (Dimethyl sulfoxide-d<sub>6</sub>) is the mandatory solvent.
  - Reasoning: The HCl salt is highly polar. CDCl<sub>3</sub> will not dissolve the salt. D<sub>2</sub>O will exchange all OH and NH protons, erasing critical coupling information (e.g., triplet of CH<sub>2</sub>OH).
- Concentration:
  - NMR: 10–15 mg in 0.6 mL DMSO-d<sub>6</sub>.
  - IR: 2–5 mg for ATR; 1 mg in 100 mg KBr for pellet.

## FTIR Acquisition Parameters

- Instrument: FTIR Spectrometer with Diamond ATR accessory.
- Resolution: 4 cm<sup>-1</sup>.
- Scans: 32 scans (background subtracted).
- Range: 4000–600 cm<sup>-1</sup>.

## NMR Acquisition Parameters

- Frequency: 400 MHz or higher (600 MHz recommended for resolving aromatic coupling).
- Temperature: 298 K (25°C).
- Pulse Sequences:
  - <sup>1</sup>H (zg30): 16 scans, D1 = 1.0 sec.
  - <sup>13</sup>C (zgpg30): 1024 scans, D1 = 2.0 sec (Power-gated decoupling).
  - DEPT-135: To distinguish CH/CH<sub>3</sub> (up) from CH<sub>2</sub> (down).

## Results & Interpretation

### Infrared Spectroscopy (FTIR)

The IR spectrum of m-Chloro Salbutamon HCl is dominated by the conjugated ketone and the amine salt.

Frequency (cm <sup>-1</sup> )	Vibration Mode	Diagnostic Note
3200–3400	O-H Stretch (Broad)	Phenolic and aliphatic OH. Overlaps with NH stretch.
2800–3000	N-H <sup>+</sup> Stretch	Broad/Multiple bands typical of amine salts.
1685–1695	C=O Stretch (Ketone)	Critical differentiator from Salbutamol (Alcohol). Sharp, intense band.
1580–1600	C=C Aromatic	Skeletal vibrations.
1050–1080	C-Cl Stretch (Ar-Cl)	Often obscured, but look for new bands vs. parent.
800–850	C-H Bending (OOP)	Pattern changes from 1,2,4-trisubstituted (Salbutamon) to 1,2,3,5-tetrasubstituted.

## Nuclear Magnetic Resonance (NMR)

### <sup>1</sup>H NMR Assignment (DMSO-d<sub>6</sub>)

The aromatic region is the primary diagnostic area. In non-chlorinated Salbutamon, you observe three aromatic protons (H2, H5, H6) with an ABX or AMX pattern. In m-Chloro Salbutamon, H5 is replaced by Cl, leaving only H2 and H6.

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integral	Assignment	Structural Logic
8.05	Doublet (J ~2.0 Hz)	1H	Ar-H6	Meta-coupled to H2. Deshielded by C=O (Ortho). [1]
7.92	Doublet (J ~2.0 Hz)	1H	Ar-H2	Meta-coupled to H6. Deshielded by C=O (Ortho). [1]
6.10	Broad Singlet	1H	Ar-OH	Phenolic proton (exchangeable).
5.20	Triplet (J ~5 Hz)	1H	CH <sub>2</sub> -OH	Hydroxyl of hydroxymethyl group.
4.65	Singlet	2H	CH <sub>2</sub> -NH	Alpha-keto methylene. Deshielded by C=O.
4.55	Doublet (J ~5 Hz)	2H	Ar-CH <sub>2</sub> -OH	Benzylic methylene.
1.35	Singlet	9H	C(CH <sub>3</sub> ) <sub>3</sub>	tert-Butyl group.
8.5–9.5	Broad	2H	NH <sub>2</sub> <sup>+</sup>	Ammonium protons (salt form).

#### Key Diagnostic:

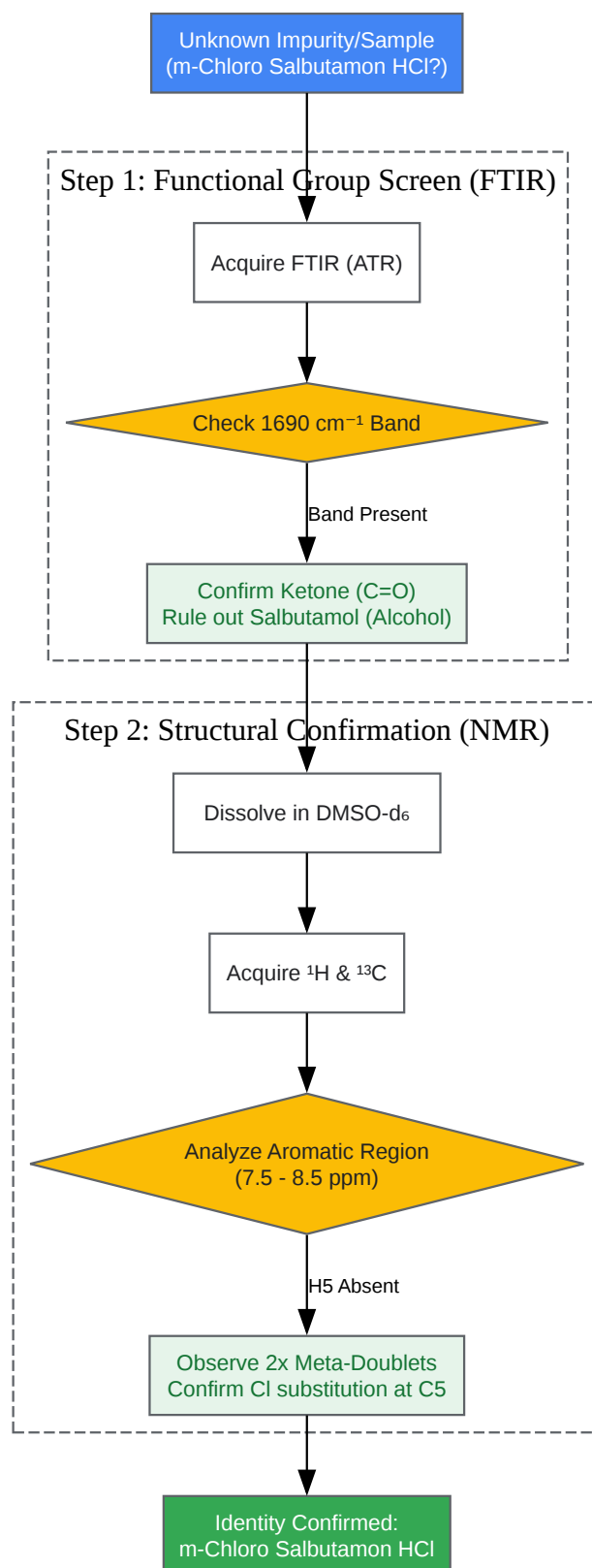
- Loss of H5: The doublet typically found at ~6.9 ppm (Ortho to OH) in Salbutamon is absent.
- Splitting Pattern: The remaining protons (H2, H6) appear as meta-coupled doublets (J  $\approx$  1.8–2.2 Hz) rather than the complex splitting of the trisubstituted parent.

**<sup>13</sup>C NMR Assignment (DMSO-d<sub>6</sub>)**

Chemical Shift (δ ppm)	Carbon Type	Assignment
192.5	Quaternary (C=O)	Ketone Carbonyl (Downfield shift vs Salbutamol's ~70 ppm CH-OH).
158.2	Quaternary (C-O)	C4 (Phenolic carbon).
135.0	Quaternary (C-Cl)	C5 (Chlorinated carbon). Distinct shift from C-H.
132.5	Methine (CH)	C6 (Aromatic).
130.1	Methine (CH)	C2 (Aromatic).
128.0	Quaternary	C1 (Ipso to Ketone).
125.5	Quaternary	C3 (Ipso to Hydroxymethyl).
58.5	Methylene (CH <sub>2</sub> )	Ar-CH <sub>2</sub> -OH.
49.8	Methylene (CH <sub>2</sub> )	CO-CH <sub>2</sub> -NH.
51.0	Quaternary	C(CH <sub>3</sub> ) <sub>3</sub> .
25.5	Methyl (CH <sub>3</sub> )	C(CH <sub>3</sub> ) <sub>3</sub> .

## Workflow Visualization

The following diagram outlines the logical flow for confirming the identity of m-Chloro Salbutamon HCl using the described protocols.



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Figure 2: Analytical decision tree for confirming m-Chloro Salbutamon HCl.

## Discussion & Troubleshooting

### Differentiating from Salbutamol (The Drug)

The primary confusion often arises between the ketone intermediate (Salbutamon) and the final drug (Salbutamol).

- NMR: Salbutamol has a chiral methine proton (CH-OH) at ~4.9 ppm (multiplet). Salbutamon (and its chloro-derivative) lacks this, showing a methylene singlet at ~4.6 ppm instead.
- IR: The carbonyl stretch at ~1690  $\text{cm}^{-1}$  is the "smoking gun" for the ketone. Salbutamol shows no carbonyl band.

### Differentiating from Non-Chlorinated Salbutamon

- Coupling Constants: The parent Salbutamon has an ortho-coupling ( $J \sim 8$  Hz) between H5 and H6. The m-Chloro derivative lacks H5, so H6 only shows a small meta-coupling ( $J \sim 2$  Hz) to H2.
- Chemical Shift: The presence of Chlorine at C5 causes a downfield shift of the adjacent carbon (C5) in  $^{13}\text{C}$  NMR (from ~115 ppm to ~135 ppm due to the heavy atom effect and electronegativity).

### Common Pitfalls

- Hygroscopicity: The HCl salt is hygroscopic. If the  $\text{DMSO-d}_6$  is "wet" (contains  $\text{H}_2\text{O}$ ), the OH and NH signals will broaden or merge into a single exchange peak at ~3.5–4.0 ppm, obscuring the  $\text{CH}_2\text{OH}$  triplet. Remedy: Use ampouled, dry  $\text{DMSO-d}_6$ .
- Solubility: Do not use  $\text{CDCl}_3$ . The salt will not dissolve, leading to a spectrum of only solvent impurities.

### References

- British Pharmacopoeia (BP). (2025).
- United States Pharmacopeia (USP). (2025). USP <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD: USP Convention.

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- European Pharmacopoeia (Ph. Eur.). (2025).[1][2] Salbutamol Sulphate: Impurity Profiling.

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## Sources

- [1. veeprho.com](https://www.veeprho.com) [[veeprho.com](https://www.veeprho.com)]
- [2. drugfuture.com](https://www.drugfuture.com) [[drugfuture.com](https://www.drugfuture.com)]
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